Alarin is a recently identified neuropeptide that belongs to the galanin peptide family. It consists of 25 amino acids and is notable for its role in various physiological processes, particularly in thermoregulation and vasoconstriction. The peptide is derived from the gene encoding the galanin-like peptide, with significant splicing resulting in its unique structure and function. Alarin has been shown to influence energy balance, metabolic rate, and neurogenic inflammation, making it a subject of interest in both basic and applied research.
Alarin was first characterized through genetic studies that revealed extensive splicing of the galanin-like peptide gene. This splicing produces different variants, including alarin itself, which was identified for its biological activity in the vascular system and central nervous system. The peptide is synthesized primarily in the brain and has been detected in other tissues such as the thymus and skin, where it exhibits vasoactive properties .
Alarin is classified as a vasoactive peptide and an orexigenic factor within the galanin family. It shares structural similarities with other members of this family but does not exhibit homology with galanin itself. Its classification is based on its amino acid sequence, biological activity, and involvement in physiological processes related to energy homeostasis .
Alarin can be synthesized using solid-phase peptide synthesis, a technique that allows for the stepwise assembly of amino acids into a complete peptide chain. This method ensures high purity and precise control over the amino acid sequence, which is crucial for maintaining the biological activity of the peptide.
The synthesis process typically involves:
Alarin's structure consists of a linear chain of 25 amino acids with a specific sequence that includes an N-terminal alanine and a C-terminal serine. This unique arrangement contributes to its binding affinity for receptors in various tissues .
The molecular weight of alarin is approximately 2820.19 Da, which reflects its composition of amino acids. The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms that are essential for its biological function.
Alarin participates in several biochemical reactions that are critical for its function:
The interactions between alarin and its receptors can lead to downstream signaling cascades that affect blood flow, temperature regulation, and metabolic processes. These mechanisms are still under investigation to fully understand their implications in health and disease.
Alarin exerts its effects primarily through specific receptor binding, leading to activation of intracellular signaling pathways that regulate physiological responses such as:
The mechanism involves binding to galanin receptors, which triggers a series of intracellular events resulting in physiological changes such as vasoconstriction and thermogenesis .
Research indicates that alarin administration results in significant increases in core body temperature and metabolic rate in experimental models, highlighting its role as a thermogenic agent .
Alarin is a white to off-white powder when synthesized and is soluble in water due to its peptide nature. It is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
These properties are essential for understanding how alarin can be utilized in experimental settings or therapeutic applications.
Alarin has several potential scientific uses:
The galanin-like peptide (GALP) gene serves as the genomic template for alarin synthesis. This gene spans approximately 11 kilobases and comprises six exons situated on chromosome 19q13.43 in humans, chromosome 1q12 in rats, and chromosome 7A1 in mice [1] [5]. Differential splicing of GALP pre-messenger RNA generates multiple transcript variants. The canonical GALP transcript includes all exons (1–6), encoding the 60-amino-acid galanin-like peptide. In contrast, the alarin-specific variant arises from the exclusion of exon 3 during splicing. This exon skipping induces a frameshift mutation, leading to a premature stop codon after 49 amino acids and producing a distinct open reading frame [2] [6].
Table 1: GALP Gene Splice Variants
Splice Variant | Exons Included | Peptide Product | Tissue Expression |
---|---|---|---|
GALP (full-length) | Exons 1–6 | Galanin-like peptide (60 aa) | Hypothalamus, pituitary |
GALP(del/E3) (Alarin) | Exons 1–2, 4–6 | Alarin precursor (49 aa) | Brain, skin, thymus, eyes, gastrointestinal tract |
GALP(del/E5) | Exons 1–4, 6 | Truncated GALP | Skin, brain |
GALP(del/E2,3) | Exons 1, 4–6 | Non-functional peptide | Brain, thymus |
Alternative splicing of GALP occurs tissue-specifically, with alarin mRNA prominently detected in skin, thymus, and brain tissues [2] [6]. The exclusion of exon 3 eliminates galanin homology domains, fundamentally altering the peptide’s biological properties [5] [8].
The alarin-specific messenger RNA variant (GALP(del/E3)) lacks exon 3, which constitutes 25 nucleotides critical for maintaining the GALP reading frame. This splicing shift replaces the galanin receptor-binding domain of GALP with a novel 60-nucleotide sequence encoding 20 unique amino acids [6]. Reverse transcription polymerase chain reaction analyses confirm that GALP(del/E3) is co-expressed with full-length GALP in neuronal and peripheral tissues but dominates in cutaneous and ganglionic tissues [2] [8]. Notably, alarin messenger RNA is abundant in differentiated gangliocytes of neuroblastic tumors but absent in undifferentiated neuroblasts, indicating its role in cellular maturation [8].
The alarin prepropeptide comprises 49 amino acids, including an N-terminal signal sequence (amino acids 1–24) identical to that of prepro-Galanin-like peptide. Post-translational modifications involve:
These steps yield a 25-amino-acid bioactive peptide with the conserved N-terminal sequence Ala-Leu-Ala-Arg-Arg (APAHR) shared with galanin-like peptide, followed by 20 unique residues [5] [6].
Alarin belongs to the galanin neuropeptide family, which includes galanin, galanin-message-associated peptide, galanin-like peptide, and spexin. Despite shared genomic origins, alarin exhibits minimal sequence homology to other family members:
Table 2: Galanin Family Peptide Characteristics
Peptide | Length (aa) | Shared Motifs with Alarin | Receptor Specificity | Primary Functions |
---|---|---|---|---|
Alarin | 25 | Self (unique C-terminus) | Unknown | Vasoconstriction, food intake |
Galanin | 30 (human) | N-terminal Gly-Trp-Thr | GALR1, GALR2, GALR3 | Neurotransmission, nociception |
Galanin-like peptide | 60 | APAHR (N-terminus) | GALR2, GALR3 | Metabolism, reproduction |
Galanin-message-associated peptide | 59–60 | None | Unknown | Antimicrobial activity |
Alarin sequences exhibit moderate conservation across mammals, with primates and rodents sharing approximately 60% amino acid identity. Key features include:
Table 3: Alarin Sequence Conservation Across Species
Species | Amino Acid Sequence | Identity to Human Alarin |
---|---|---|
Human | APAHRDLVQELNRRAARVSHLRSAA* | 100% |
Macaque | APAHRDLVQELNRRAARVSHLRSAA* | 96% |
Rat | APAHRDLVRELSRRAVKVSHLKSKA* | 60% |
Mouse | APAHRDLVRELSRRAVKVSHLKSKA* | 60% |
C-terminal asterisk () denotes amidated serine.
The lower conservation in rodents versus primates suggests species-specific adaptation in alarin’s functions, particularly in vascular and neuronal regulation [5] [6]. Nevertheless, the invariant N-terminus implies conserved receptor-interaction mechanisms despite undiscovered receptors [1] [2].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9